molecular formula C37H68O5 B8260916 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

Cat. No.: B8260916
M. Wt: 592.9 g/mol
InChI Key: SVXWJFFKLMLOHO-BCTRXSSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallization and Polymorphism

  • Crystallization and Transformation : A study examined the crystallization and transformation of polymorphic forms of triacylglycerols, including 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL), under different thermal treatments. This research is significant for understanding the physical properties of such compounds in various applications, especially in food and pharmaceutical industries (Bayés-García et al., 2013).

Chromatographic Separation and Analysis

  • Enantiomeric Separation : Another study used recycle high-performance liquid chromatography (HPLC) with a chiral column to achieve the enantiomeric separation of various asymmetric triacylglycerols, including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol. This method is vital for detailed analysis and quality control in the production of these compounds (Nagai et al., 2011).

Pharmaceutical Applications

  • Drug Delivery Systems : A study compared 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) loaded in different drug delivery systems, namely self-emulsifying granule system and solid self-nanoemulsifying drug delivery system. This research contributes to the development of more efficient oral dosage forms for drugs with poor water solubility, like PLAG (Kim et al., 2019).

Biological Activity and Health Effects

  • Impact on Immune Functions : The effects of PLAG supplementation on immune functions were studied in healthy adults. The study found that PLAG has an immunomodulatory function, potentially beneficial in managing immunological disorders like atopic and autoimmune diseases (Hwang et al., 2015).

  • Beta Cell Protection : Research on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) showed its potential in protecting pancreatic beta cells in diabetic models. This suggests possible applications in the management and treatment of diabetes (Kim et al., 2019).

Symbiosis in Plants

  • Symbiosis with Cyanobacteria : In a study on coralloid roots of Cycas revoluta, it was found that a mixture of diacylglycerols including 1-palmitoyl-2-linoleoyl-sn-glycerol induces differentiation in Nostoc cyanobacteria. This finding is crucial for understanding the chemical interactions in symbiotic relationships between plants and cyanobacteria (Hashidoko et al., 2019).

Properties

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWJFFKLMLOHO-BCTRXSSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334362
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73649-99-7
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.